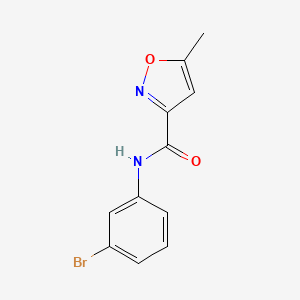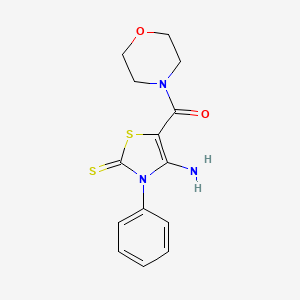![molecular formula C18H18N4O2 B5698563 4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5698563.png)
4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide, also known as OPBE, is a chemical compound that has gained considerable attention in scientific research. It is a hydrazide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science.
Mécanisme D'action
The exact mechanism of action of 4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide is not yet fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to decrease the levels of glucose and triglycerides in the blood, which may be beneficial in the treatment of diabetes and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize and purify, and its structure and properties can be easily characterized using various analytical techniques. However, 4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide. One potential area of investigation is the development of more efficient and scalable methods for its synthesis. Another area of interest is the study of its potential applications in the field of material science, such as the development of new sensors and catalysts. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide and to explore its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide involves the condensation of 4-(2-oxo-1-pyrrolidinyl)benzohydrazide with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product. The synthesis of 4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide has been optimized by several researchers, and various methods have been reported for its preparation.
Applications De Recherche Scientifique
4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide has been extensively studied for its potential applications as a drug molecule. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties. Several studies have shown that 4-(2-oxo-1-pyrrolidinyl)-N'-[1-(4-pyridinyl)ethylidene]benzohydrazide can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have a potential therapeutic effect in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13(14-8-10-19-11-9-14)20-21-18(24)15-4-6-16(7-5-15)22-12-2-3-17(22)23/h4-11H,2-3,12H2,1H3,(H,21,24)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQMVUHYGREDHS-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N2CCCC2=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)N2CCCC2=O)/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804106 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-oxopyrrolidin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)
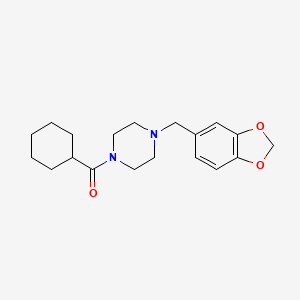
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
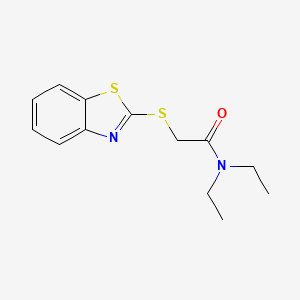

![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)
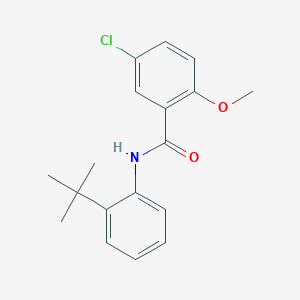

![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)
